![molecular formula C9H15NO2 B2494414 N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide CAS No. 2201774-40-3](/img/structure/B2494414.png)
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide
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Description
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a key role in regulating the levels of GABA in the brain, which is an important neurotransmitter involved in the regulation of anxiety, sleep, and seizure activity. CPP-115 has been the subject of extensive research in recent years due to its potential therapeutic applications in the treatment of a variety of neurological disorders.
Scientific Research Applications
- The unique structure of N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide makes it an intriguing candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical compounds . Its cyclopropyl and hydroxycyclobutyl moieties could contribute to drug-target interactions, leading to innovative therapeutic agents.
- N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide has been implicated in plant-microbe interactions. Microbial degradation of 2-aminophenol produces this compound, along with related derivatives like N-(2-hydroxy-5-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrosophenyl)acetamide. These metabolites play roles in detoxification and defense mechanisms in plants .
- At a concentration of 1 mM, N-(2-hydroxy-5-nitrophenyl)acetamide influences gene expression in Arabidopsis thaliana. Notably, the pathogen-inducible terpene synthase TPS04 gene shows significant upregulation in response to this compound . Investigating its impact on gene networks provides insights into plant defense pathways.
- Beyond individual compounds, N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide participates in oligomerization processes. Dimers and trimers, formed during microbial transformations, contribute to the overall chemical landscape. High-resolution mass spectrometry (LC/HRMS) and nuclear magnetic resonance (NMR) techniques aid in identifying these oligomers .
- Actinomucor elegans consortium synthesizes 2-acetamido-4-nitrophenyl sulfate from this compound. Investigating such synthetic routes contributes to our understanding of chemical transformations and potential applications .
Medicinal Chemistry and Drug Development
Plant Biochemistry and Phytotoxic Metabolites
Gene Expression Modulation
Chemical Biology and Oligomer Formation
Synthetic Chemistry and Sulfate Conjugates
properties
IUPAC Name |
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6(11)10(7-2-3-7)8-4-5-9(8)12/h7-9,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPMBCGOZCYMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide |
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